molecular formula C9H6N2O2 B1367125 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde CAS No. 73217-75-1

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

Cat. No. B1367125
CAS RN: 73217-75-1
M. Wt: 174.16 g/mol
InChI Key: OILKDGOSWNDPRG-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is part of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen as heteroatoms .


Synthesis Analysis

The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde involves several steps. The cyclization mechanism involves nucleophilic attack of the free amine on the carbonyl carbon . The yield of the synthesis process can vary, but it has been reported to be as high as 78.80% .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde includes a phenyl group attached to the 3-position of the 1,2,4-oxadiazole ring and a carbaldehyde group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involving 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde are complex and can lead to a variety of products . The compound can undergo various transformations, including reactions with other organic compounds .


Physical And Chemical Properties Analysis

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a solid compound . Its molecular weight is 217.22 . The compound has been described as having a melting point of 270-272°C .

Scientific Research Applications

1. Anti-infective Agents

  • Application Summary : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
  • Methods of Application : The synthesis of these compounds involves the use of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms .
  • Results or Outcomes : These compounds have shown potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .

2. Pharmacophore or Aromatic Linker

  • Application Summary : Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
  • Methods of Application : The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .
  • Results or Outcomes : These molecules have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

properties

IUPAC Name

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILKDGOSWNDPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502908
Record name 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

CAS RN

73217-75-1
Record name 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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